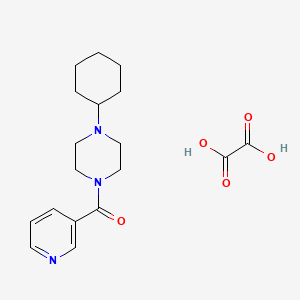![molecular formula C16H19BrN2O2 B5021506 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B5021506.png)
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, including antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls and viral replication.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antiviral activities, this compound has been found to possess anticancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol in lab experiments is its broad-spectrum antimicrobial and antiviral activity. This makes it a potential candidate for the development of new antimicrobial and antiviral agents. However, one limitation of this compound is its toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol. One potential direction is the development of new antimicrobial and antiviral agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to evaluate the toxicity of this compound and its potential side effects in vivo.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses antimicrobial, antiviral, and anticancer properties and has been found to have anti-inflammatory and antioxidant effects. While there are limitations to its use in vivo, this compound remains a promising candidate for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol involves the reaction of 6-methoxy-2-nitrophenol with 2-(2-pyridinyl)ethylamine in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then treated with bromine to obtain the final product. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza virus.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-19(8-6-13-5-3-4-7-18-13)11-12-9-14(17)16(20)15(10-12)21-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVGCIAGMDMXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5021435.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
![3-ethyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021456.png)

![2-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5021493.png)
![2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5021507.png)
![1,3-dioxo-N-(4-phenoxyphenyl)-2-(4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl)-5-isoindolinecarboxamide](/img/structure/B5021514.png)
![5-(3-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5021518.png)
![6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5021523.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5021531.png)